4-Amino-5-ethoxy-5-oxopentanoic acid
Description
Contextualization within Amino Acid Ester Chemistry
Amino acid esters are compounds in which the carboxylic acid group of an amino acid is converted into an ester. lookchem.com This transformation, typically achieved through Fischer esterification with an alcohol in the presence of an acid catalyst, alters the molecule's properties, such as its solubility and reactivity. lookchem.compearson.com The esterification of the carboxyl group in an amino acid like glutamic acid can modify its pharmacokinetic properties, which is a strategy sometimes employed in the development of prodrugs. lookchem.com
The chemical reactivity of amino acid esters is characteristic of both amines and esters. The amino group can undergo acylation, while the ester group can be hydrolyzed back to the carboxylic acid. libretexts.org A notable reaction of amino acid esters is their intermolecular cyclization to form diketopiperazines, which are cyclic amides. libretexts.org Furthermore, the amino group of α-amino acid esters reacts with nitrous acid to form relatively stable diazo compounds, a reaction that differs from that of the parent amino acid which would lose molecular nitrogen. libretexts.org
Amino acid-based esters have found applications in various fields. For instance, certain long-chain amino acid esters are utilized in the cosmetics industry due to their properties as polar materials that can act as oils and surfactants. researchgate.net They can improve the solubility and dispersion of other components in cosmetic formulations. researchgate.net Chiral ionic liquids derived from amino acid esters have also been synthesized and investigated for their potential in chiral separations. wiley.com
Structural Isomerism and Stereochemical Considerations of the Compound
4-Amino-5-ethoxy-5-oxopentanoic acid, with the chemical formula C7H13NO4, is structurally derived from glutamic acid. scbt.com Glutamic acid is an α-amino acid, meaning the amino group is attached to the carbon atom adjacent to the carboxyl group (the alpha-carbon). The nomenclature "this compound" indicates a five-carbon chain (pentanoic acid) with an amino group at position 4 and an ethoxycarbonyl group (an ethyl ester) at position 5. This corresponds to the γ-carboxyl group of glutamic acid being esterified. An alternative name for this compound is L-Glutamic acid 5-ethyl ester or γ-ethyl L-glutamate. scbt.com
Stereoisomerism: The key stereochemical feature of this compound arises from the chiral center at the alpha-carbon (C4). This gives rise to two enantiomers:
(S)-4-Amino-5-ethoxy-5-oxopentanoic acid: This is the L-enantiomer, which is the naturally occurring configuration for most amino acids. nih.gov
(R)-4-Amino-5-ethoxy-5-oxopentanoic acid: This is the D-enantiomer.
The separation and detection of optical isomers of glutamic acid esters are crucial for quality control in their synthesis and application. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating such enantiomers. For instance, a method has been developed for the separation of L-glutamic acid diethyl ester and its optical isomer using a chiral crown ether bonded silica (B1680970) gel column. google.com
Positional Isomerism: Besides stereoisomerism, positional isomerism is also possible. Esterification of glutamic acid can occur at either the α-carboxyl group or the γ-carboxyl group.
1-ethyl ester (α-ester): (S)-2-Amino-5-(ethoxycarbonyl)pentanoic acid.
5-ethyl ester (γ-ester): (S)-4-Amino-5-ethoxy-5-oxopentanoic acid.
The properties of these positional isomers can differ. The synthesis of specific isomers, such as the L-Glutamic acid 1-ethyl ester, has been described in the literature. chemicalbook.com
Below is a data table summarizing the key isomers of ethyl glutamates.
| Isomer Name | Type of Isomerism | Key Structural Feature |
| (S)-4-Amino-5-ethoxy-5-oxopentanoic acid | Stereoisomer (Enantiomer) | (S)-configuration at C4 |
| (R)-4-Amino-5-ethoxy-5-oxopentanoic acid | Stereoisomer (Enantiomer) | (R)-configuration at C4 |
| (S)-2-Amino-5-(ethoxycarbonyl)pentanoic acid | Positional Isomer | Ester at the α-carboxyl group |
| (S)-4-Amino-5-ethoxy-5-oxopentanoic acid | Positional Isomer | Ester at the γ-carboxyl group |
Historical Perspectives on Related Chemical Entities and Their Study
The history of this compound is intrinsically linked to the discovery and study of its parent molecule, glutamic acid, and the subsequent development of amino acid chemistry.
Glutamic acid was first isolated in 1866 by the German chemist Karl Heinrich Ritthausen from wheat gluten. wikipedia.org However, it was not until the early 20th century that its significance as a flavor enhancer was recognized by Japanese professor Kikunae Ikeda, who identified it as the source of the "umami" taste. wikipedia.org This discovery spurred the industrial production of monosodium glutamate (B1630785) (MSG).
The study of amino acid esters gained momentum in the mid-20th century, driven by their importance in peptide synthesis. The esterification of the carboxyl group was a key strategy for protecting it during the formation of peptide bonds. A 1959 paper by Goodman and Stueben highlights the use of amino acid active esters in peptide synthesis. acs.org Earlier, in 1947, research was published on the synthesis of α-amino acid esters from malonic ester, indicating the foundational work being laid in this area of organic synthesis. acs.org A 1955 paper by Cipera and Nicholls described a method for preparing benzyl (B1604629) esters of amino acids using azeotropic distillation, a common technique in esterification reactions. acs.org
The synthesis of specific glutamic acid esters has also been documented in patents. For example, a 1951 patent describes a method for preparing glutamic acid monoesters, including gamma-ethyl glutamate. google.com This indicates that the industrial and research applications of these compounds were being explored during this period. The development of methods to synthesize enantiomerically pure esters of glutamic acid has been a continuous area of research, driven by the need for chirally pure starting materials in pharmaceutical synthesis. acs.org
| Year | Key Development | Contributor/Reference |
| 1866 | Discovery and isolation of glutamic acid | Karl Heinrich Ritthausen |
| 1908 | Identification of glutamic acid as the source of "umami" | Kikunae Ikeda |
| 1947 | Publication on the synthesis of α-amino acid esters from malonic ester | Shivers and Hauser acs.org |
| 1951 | Patent for the preparation of glutamic acid mono esters | U.S. Patent 2,561,323 google.com |
| 1955 | Publication on the preparation of benzyl esters of amino acids | Cipera and Nicholls acs.org |
| 1959 | Publication on peptide synthesis via amino acid active esters | Goodman and Stueben acs.org |
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-ethoxy-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-2-12-7(11)5(8)3-4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQNQPHXKWWZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 Amino 5 Ethoxy 5 Oxopentanoic Acid
Classical and Contemporary Approaches to the Synthesis of the Compound
The synthesis of 4-amino-5-ethoxy-5-oxopentanoic acid, a mono-ethyl ester of glutamic acid, can be achieved through established methods of amino acid chemistry. A classical and direct approach involves the esterification of glutamic acid.
A representative synthesis begins with the reaction of DL-glutamic acid with ethanol (B145695) in the presence of an acid catalyst, such as trimethylsilyl (B98337) chloride. This reaction, typically carried out at room temperature, yields the hydrochloride salt of the desired product. The use of trimethylsilyl chloride facilitates the esterification process. The reaction mixture is then typically distilled to remove the solvent and any excess reagents, followed by co-distillation with a solvent like ethyl acetate (B1210297). The final product can be precipitated by the addition of an anti-solvent such as acetone. A similar process has been described for the synthesis of the corresponding methyl ester, 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride, from DL-glutamic acid and methanol. tdcommons.org
To obtain the free amino acid from its hydrochloride salt, a neutralization step is required. This is typically achieved by treating the salt with a base.
For synthetic manipulations that require a protected amino group, the initial 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride can be reacted with di-tert-butyl dicarbonate (B1257347) in the presence of a base like potassium carbonate. This reaction introduces the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, yielding 2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid. tdcommons.org This protected intermediate is valuable for subsequent chemical transformations.
Contemporary approaches to the synthesis of related amino acid esters have explored the use of "green" catalysts. For instance, the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) trifluoroacetate (B77799) ([EMIM]+[CF3COO]-) has been shown to effectively catalyze the esterification of amino acids, offering a more environmentally benign alternative to traditional acid catalysts. njit.edu
Enantioselective Synthesis of (S)-4-Amino-5-ethoxy-5-oxopentanoic Acid and (R)-4-Amino-5-ethoxy-5-oxopentanoic Acid
The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in pharmaceuticals and as chiral building blocks. Chemoenzymatic methods are prominent in achieving high enantioselectivity.
One established strategy is the enzymatic resolution of a racemic mixture of an N-acetylated amino acid ester. For example, a racemic N-acetyl amino acid ester can be subjected to hydrolysis by a lipase, such as one from Candida rugosa, which selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid. A similar approach has been successfully applied to the resolution of N-acetyl homophenylalanine ethyl ester using the enzyme alcalase from Bacillus licheniformis. njit.edu
Another powerful method for enantioselective synthesis is the asymmetric reductive amination of a keto-acid precursor. While not directly applied to this compound, a sustainable approach for the synthesis of (R)-4-aminopentanoic acid from levulinic acid has been demonstrated using an engineered glutamate (B1630785) dehydrogenase. frontiersin.org This enzymatic method achieves high enantiomeric excess (>99% ee) and represents a promising green route to chiral γ-amino acids. frontiersin.org Similarly, wild-type amine dehydrogenases have been identified that can convert levulinic acid to (S)-4-aminopentanoic acid. frontiersin.org These enzymatic systems could potentially be adapted for the enantioselective synthesis of the title compound from a suitable keto-ester precursor.
The following table summarizes key aspects of enantioselective synthesis methods applicable to this compound and its analogs.
| Method | Description | Key Reagents/Catalysts | Advantages |
| Enzymatic Resolution | Selective hydrolysis of one enantiomer of a racemic N-acetylated ester. | Lipase (e.g., from Candida rugosa), Alcalase | High enantioselectivity, mild reaction conditions. |
| Asymmetric Reductive Amination | Enzymatic conversion of a keto-acid precursor to a chiral amino acid. | Engineered Glutamate Dehydrogenase, Amine Dehydrogenase | High enantiomeric excess, sustainable approach. |
Sustainable and Green Chemistry Principles Applied to the Compound's Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of amino acids and their derivatives to minimize environmental impact. Key areas of focus include the use of greener solvents and catalysts.
Traditional solvents used in peptide synthesis and other transformations of amino acids, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are considered hazardous. acs.orgrsc.org Research has identified greener alternatives that are effective for these reactions. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, has been shown to be a suitable solvent for coupling reactions in solid-phase peptide synthesis. acs.org Ethyl acetate is another green solvent that has been successfully used in these processes. acs.org The use of ionic liquids as both solvents and catalysts in the synthesis of amino acid esters also represents a significant advancement in green chemistry. njit.edu
The enzymatic synthesis routes discussed in the enantioselective synthesis section are inherently green. These reactions are typically carried out in aqueous media under mild conditions, avoiding the need for harsh reagents and organic solvents. The synthesis of (R)-4-aminopentanoic acid from biomass-derived levulinic acid using an engineered enzyme is a prime example of a sustainable synthetic route. frontiersin.org
The table below highlights some green chemistry approaches relevant to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis | Examples |
| Use of Renewable Feedstocks | Starting materials derived from biomass. | Levulinic acid from biomass for the synthesis of related γ-amino acids. frontiersin.org |
| Use of Greener Solvents | Replacement of hazardous solvents with environmentally benign alternatives. | 2-Methyltetrahydrofuran (2-MeTHF), ethyl acetate, ionic liquids. njit.eduacs.org |
| Catalysis | Use of efficient and selective catalysts, particularly biocatalysts. | Engineered glutamate dehydrogenase, lipases. njit.edufrontiersin.org |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Enzymatic reductive amination with ammonia (B1221849) as the amino donor. frontiersin.org |
Derivatization and Functionalization Strategies of this compound
The presence of a primary amino group, a carboxylic acid, and an ester functionality makes this compound a versatile substrate for a variety of chemical transformations.
Esterification and Amidation Reactions at Terminal Carboxyl or Amino Groups
The terminal carboxylic acid group can readily undergo further esterification or amidation. Esterification can be achieved using standard methods, such as Fischer esterification with an alcohol in the presence of an acid catalyst.
Amidation of the carboxylic acid is a key reaction, particularly in the context of peptide synthesis. The carboxylic acid can be activated, for example with a carbodiimide (B86325) reagent like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as Oxyma Pure, to form an active ester. This can then react with the amino group of another amino acid or an amine to form an amide bond. nih.gov
Conversely, the primary amino group can be acylated to form amides. For example, reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base will yield the corresponding N-acyl derivative. A commercially available derivative is (S)-5-Ethoxy-4-(nicotinamido)-5-oxopentanoic acid, where the amino group has been acylated with nicotinic acid. bldpharm.com
Transformations Involving the Primary Amino Group and Other Reactive Sites
The primary amino group is a nucleophilic center that can participate in a range of transformations beyond simple acylation. It can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. masterorganicchemistry.comorganic-chemistry.org This reaction typically proceeds via the formation of an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com
The amino group can also be used as a nucleophile in the synthesis of heterocyclic compounds. For example, it could react with suitable diketones or other bifunctional electrophiles to form various heterocyclic rings.
Role of this compound as a Key Intermediate in Complex Organic Synthesis
This compound and its enantiomers serve as valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a nucleophilic amino group and electrophilic carboxylic acid/ester groups, allows for its incorporation into larger structures.
One notable application is in the synthesis of peptide-based molecules. As a derivative of glutamic acid, it can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. rsc.org The ethyl ester at the alpha-position and the free carboxylic acid at the gamma-position allow for orthogonal derivatization.
Furthermore, this compound is listed as an impurity of Erlotinib, a tyrosine kinase inhibitor used in cancer therapy, suggesting it may arise as a byproduct or intermediate in the synthesis of related structures. daicelpharmastandards.com Its structural similarity to other biologically active γ-amino acids suggests its potential as a precursor for the synthesis of new pharmaceutical agents. For instance, the related (R)-4-aminopentanoic acid is an important intermediate for the synthesis of novel agents for treating central nervous system injuries and neurodegenerative diseases. frontiersin.org
The versatility of amino acids as building blocks for heterocyclic synthesis is well-documented. mdpi.com By analogy, this compound could be utilized in the construction of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.
Advanced Analytical Characterization Techniques for 4 Amino 5 Ethoxy 5 Oxopentanoic Acid
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of 4-Amino-5-ethoxy-5-oxopentanoic acid by probing the connectivity and chemical environment of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The ethyl ester group would show a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons. The protons on the pentanoic acid backbone would appear as distinct multiplets, and the amine (-NH₂) proton signal would be a broad singlet.
¹³C NMR: The carbon-13 NMR spectrum indicates the presence of seven distinct carbon atoms in the molecule. The two carbonyl carbons (of the carboxylic acid and the ester) would resonate at the lowest field (highest ppm). The carbon bearing the amino group, the carbons of the ethyl group, and the other backbone carbons would each have characteristic chemical shifts.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY would reveal proton-proton couplings within the pentanoic acid backbone and the ethyl group. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-COOH) | ~10-12 (broad s) | ~175-180 |
| C2 (-CH₂) | ~2.0-2.2 (m) | ~30-35 |
| C3 (-CH₂) | ~2.3-2.5 (m) | ~35-40 |
| C4 (-CH(NH₂)) | ~3.8-4.0 (m) | ~50-55 |
| C5 (-COO-) | - | ~170-175 |
| Ester (-OCH₂CH₃) | ~4.1-4.3 (q) | ~60-65 |
| Ester (-OCH₂CH₃) | ~1.2-1.4 (t) | ~14-16 |
Mass Spectrometry (MS and Tandem MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of a compound. For this compound (C₇H₁₃NO₄), the molecular weight is 175.18 g/mol . bldpharm.comdaicelpharmastandards.com Electrospray ionization (ESI) is a suitable soft ionization technique that would produce a protonated molecule [M+H]⁺ at m/z 176.
Tandem MS (MS/MS) provides structural information through controlled fragmentation of the parent ion. Collision-induced dissociation (CID) experiments would reveal characteristic fragmentation pathways. Based on the structure and studies of similar molecules, expected fragmentation would involve neutral losses of common small molecules. nih.gov
Table 2: Expected Mass Spectrometry Fragmentation of this compound
| Parent Ion [M+H]⁺ | Fragment Ion (m/z) | Neutral Loss | Lost Fragment |
|---|---|---|---|
| 176 | 158 | 18 | H₂O (from -COOH) |
| 176 | 132 | 44 | CO₂ (from -COOH) |
| 176 | 130 | 46 | C₂H₅OH (Ethanol from ester) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands for its primary functional groups: a carboxylic acid, an ester, and an amine. libretexts.orglibretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad |
| Carboxylic Acid | C=O stretch | 1690-1760 | Strong, sharp |
| Amine | N-H stretch | 3300-3500 | Medium, may show two bands |
| Amine | N-H bend | 1550-1650 | Medium |
| Ester | C=O stretch | 1735-1750 | Strong, sharp |
| Ester | C-O stretch | 1000-1300 | Strong |
Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment
This compound possesses a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images (enantiomers), (R) and (S). Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity of a sample. cat-online.com
This separation can be achieved using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. For GC analysis, the amino acid derivative may require further derivatization to increase its volatility. cat-online.com The choice of a specific chiral column and mobile/carrier phase is critical for achieving baseline separation of the enantiomers.
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are fundamental for both isolating and quantifying this compound in various matrices.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and performing quantitative analysis of this compound. bldpharm.com A typical reversed-phase HPLC method would be employed for this purpose.
The compound's purity is determined by injecting a solution onto the HPLC system and monitoring the eluent with a suitable detector, such as a UV detector (as the carbonyl groups provide some UV absorbance) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations.
Table 4: Typical HPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (with an additive like 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at ~210 nm, or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
| Column Temperature | 25-30 °C |
Biochemical and Mechanistic Investigations of 4 Amino 5 Ethoxy 5 Oxopentanoic Acid Non Clinical Focus
Interactions with Enzyme Systems: In Vitro Studies and Kinetic Analysis
The interaction of 4-Amino-5-ethoxy-5-oxopentanoic acid with enzyme systems is predicated on its structure as a glutamic acid analog with a key modification: the esterification of its γ-carboxyl group. For this molecule to engage with enzymes central to glutamate (B1630785) metabolism, it must first undergo hydrolysis, a reaction typically catalyzed by esterases.
Enzymatic Hydrolysis: In biological systems, amino acid esters are generally susceptible to hydrolysis by a wide range of non-specific esterases and proteases that are present intracellularly. This enzymatic action cleaves the ester bond, releasing the parent amino acid and the corresponding alcohol. In the case of this compound, this would yield L-glutamate and ethanol (B145695). This hydrolysis is a critical first step, as the esterified form is not a substrate for enzymes that act directly on the carboxyl group of glutamate, such as glutamate dehydrogenase or glutamine synthetase. Studies on other amino acid esters, such as leucine (B10760876) methyl ester, confirm that ester hydrolysis is a critical step for their biological activity within cells researchgate.net.
Interaction with Binding Proteins: While not an enzyme in the catalytic sense, substrate-binding proteins are crucial for transport and signaling and their kinetics can be analyzed similarly. Research on a purified glutamate-binding protein from the periplasmic space of Escherichia coli K-12 has provided direct kinetic data for L-glutamate-γ-ethylester, which is another name for this compound. In this study, the compound was found to be a competitive inhibitor of L-glutamate binding. nih.gov This demonstrates a direct interaction with the glutamate binding site on this protein.
Competitive inhibition implies that this compound directly competes with the natural ligand, L-glutamate, for the same binding pocket on the protein. The efficiency of this inhibition is quantified by the inhibition constant (Kᵢ).
| Compound | Interacting Protein | Inhibition Type | Kᵢ Value (M) |
| L-glutamate-γ-ethylester | E. coli Glutamate-Binding Protein | Competitive | 1.0 x 10⁻⁵ |
| Data sourced from a study on purified glutamate-binding protein from E. coli K-12. nih.gov |
This Kᵢ value indicates a moderate affinity for the binding protein, and its ability to compete with glutamate suggests that the ethyl ester modification at the gamma position does not prevent recognition by the protein, although it alters the nature of the interaction from agonism (binding and transport) to antagonism (binding and inhibition).
Exploration of Metabolic Pathways and Cycles Involving Structurally Related Compounds
As a derivative of L-glutamic acid, the metabolic fate of this compound is intrinsically linked to the well-established pathways of its parent amino acid. Glutamate is a central hub in cellular metabolism, connecting amino acid metabolism with the citric acid (TCA) cycle. wikipedia.orgnih.gov The entry of the title compound into these pathways is contingent on the initial hydrolysis of its ethyl ester bond by cellular esterases.
Once converted to L-glutamate, the molecule can participate in several key metabolic processes:
Transamination: Glutamate can donate its amino group to various α-keto acids in reactions catalyzed by aminotransferases (transaminases). A primary example is the reaction with oxaloacetate to form aspartate and α-ketoglutarate, or with pyruvate (B1213749) to form alanine (B10760859) and α-ketoglutarate. wikipedia.org This links the metabolism of glutamate to that of other amino acids.
Oxidative Deamination: Glutamate undergoes oxidative deamination catalyzed by glutamate dehydrogenase (GDH) in the mitochondrial matrix. This reaction converts glutamate into α-ketoglutarate, releasing ammonia (B1221849) and producing reducing equivalents (NADH or NADPH). wikipedia.orgresearchgate.net The α-ketoglutarate produced is a key intermediate in the TCA cycle, allowing the carbon skeleton of glutamate to be used for energy production. researchgate.netresearchgate.net
Glutamate-Glutamine Cycle: In the central nervous system, glutamate is taken up by glial cells and converted to glutamine by glutamine synthetase in an ATP-dependent reaction. researchgate.netnih.gov Glutamine is then transported back to neurons, where it is converted back to glutamate by glutaminase. researchgate.netnih.gov This cycle is crucial for recycling the neurotransmitter glutamate and for ammonia detoxification.
Precursor for Biosynthesis: Glutamate serves as a precursor for the synthesis of other amino acids like proline and arginine, as well as the antioxidant molecule glutathione. nih.govnih.gov
The metabolic pathways available to the carbon skeleton of this compound following its hydrolysis are summarized below.
| Pathway | Key Enzyme(s) | Product(s) | Metabolic Significance |
| Transamination | Aminotransferases (e.g., AST, ALT) | α-Ketoglutarate, Other Amino Acids | Interconversion of amino acids, link to TCA cycle |
| Oxidative Deamination | Glutamate Dehydrogenase (GDH) | α-Ketoglutarate, NH₄⁺, NADH/NADPH | Energy production, Nitrogen metabolism |
| Glutamine Synthesis | Glutamine Synthetase | Glutamine | Neurotransmitter recycling, Nitrogen transport |
| Biosynthesis | Various | Proline, Arginine, Glutathione | Synthesis of key biological molecules |
Role of this compound as a Biochemical Probe in Cellular and Molecular Research
While there is no widespread documented use of this compound specifically as a biochemical probe, its chemical structure suggests potential applications based on the known behavior of other amino acid esters in cellular and molecular research. The primary advantage conferred by the ethyl ester group is its ability to modify the physicochemical properties of the parent amino acid, L-glutamate.
Enhanced Cellular Permeability: Amino acids, being charged molecules at physiological pH, generally require specific transporter proteins to cross the lipid bilayer of cell membranes. By neutralizing the negative charge of the γ-carboxyl group, esterification increases the lipophilicity of the molecule. This increased lipid solubility can facilitate passage across cell membranes, bypassing the need for specific transporters. nih.gov This strategy is often employed to increase the intracellular concentration of amino acids or their analogs. nih.gov
Intracellular Release and "Caging": Once inside the cell, the ester bond can be cleaved by endogenous, non-specific esterases, releasing the active molecule, L-glutamate. This effectively makes this compound a "caged" form of glutamate that can be delivered into the cell in an inactive form. This approach has been demonstrated with other modified amino acids, such as a genetically encoded glutamic acid benzyl (B1604629) ester, which was used to cage a glutamic acid residue in a protein's active site. rsc.org
Based on these principles, this compound could potentially be used as a biochemical tool to:
Study the intracellular effects of elevated glutamate concentrations without directly activating extracellular glutamate receptors.
Investigate the activity and specificity of intracellular esterases.
Explore the downstream metabolic consequences of a glutamate load in different cell types.
Molecular Recognition and Binding Studies with Biomacromolecules
The molecular recognition of this compound by biomacromolecules is determined by its structural similarity to L-glutamate, a key signaling molecule and metabolite. The primary determinants for glutamate binding to proteins are its α-amino group and its two carboxyl groups. nih.gov
Competitive Inhibition of Glutamate-Binding Protein: As detailed in section 4.1, direct evidence for molecular recognition comes from a study on a glutamate-binding protein from E. coli. L-glutamate-γ-ethylester was shown to act as a competitive inhibitor of L-glutamate binding with a Kᵢ of 1.0 x 10⁻⁵ M. nih.gov This finding demonstrates that the molecule can access and occupy the glutamate binding site. The ethyl group at the γ-carboxyl position likely prevents the conformational changes required for substrate translocation or subsequent signaling, leading to inhibition rather than activation.
Interaction with Glutamate Receptors: In the nervous system, glutamate interacts with a variety of ionotropic (e.g., NMDA, AMPA) and metabotropic glutamate receptors. nih.govwikipedia.org The binding pocket of these receptors has specific residues, such as highly conserved arginine residues, that form critical hydrogen bonds with the α-carboxyl group of glutamate. nih.gov The γ-carboxyl group also forms key interactions that determine subtype specificity.
The esterification at the γ-carboxyl position in this compound would significantly alter its interaction with these receptors. By replacing the negatively charged carboxylate with a neutral, bulkier ethyl ester group, the compound would lose a key electrostatic interaction point. While some glutamate receptor antagonists are ester derivatives (e.g., L-glutamic acid diethyl ester), their affinity is generally modified compared to the parent compound. nih.gov It is plausible that this compound could act as a low-affinity antagonist at certain glutamate receptor subtypes, but specific binding studies on these receptors are required for confirmation.
Investigation of Cellular Uptake and Transport Mechanisms for Related Amino Acid Esters (Excluding Human Clinical Context)
The cellular uptake of amino acids is a tightly regulated process mediated by a variety of transporter proteins. nih.gov L-glutamate, for instance, is transported into cells primarily by the Excitatory Amino Acid Transporter (EAAT) family of sodium-dependent transporters. nih.govphysiology.org The esterification of the γ-carboxyl group in this compound fundamentally alters its properties as a substrate for these transporters.
Bypassing Specific Transporters: The EAAT family of transporters recognizes the specific charge and shape of L-glutamate and L-aspartate. The neutral ethyl ester group at the γ-position makes this compound an unlikely substrate for these high-affinity, specific transporters. Studies on human fibroblasts have identified at least three distinct systems for L-glutamic acid transport, all of which are expected to have low affinity for an esterified analog. nih.gov
Enhanced Passive Diffusion and Non-specific Uptake: The primary mechanism by which amino acid esters are thought to enter cells is by enhanced diffusion across the plasma membrane due to their increased lipophilicity. nih.gov By masking one of the charges, the ester becomes more soluble in the lipid bilayer, allowing it to bypass the need for a dedicated transporter.
Another potential route is through non-specific uptake mechanisms like macropinocytosis. This process involves the non-selective engulfment of extracellular fluid and solutes. Studies have shown that some cells can utilize macropinocytosis to acquire amino acids from extracellular proteins, especially when soluble amino acids are scarce. nih.gov It is conceivable that lipophilic small molecules like amino acid esters could also be taken up via this route.
Once inside the cell, the compound is effectively trapped upon hydrolysis of the ester bond by intracellular esterases. The resulting L-glutamate is negatively charged and cannot easily diffuse back across the membrane, leading to its accumulation within the cell.
| Transport Mechanism | Relevance for L-Glutamate | Relevance for this compound |
| Specific Transporters (e.g., EAATs) | Primary route of uptake; High affinity and specificity. nih.gov | Unlikely to be a substrate due to esterified γ-carboxyl group. |
| Passive Diffusion | Very limited due to charged nature at physiological pH. | Potentially a major route of uptake due to increased lipophilicity. |
| Macropinocytosis | Not a primary route for free amino acids. | A possible non-specific uptake mechanism. nih.gov |
Computational and Theoretical Chemistry Studies of 4 Amino 5 Ethoxy 5 Oxopentanoic Acid
Quantum Chemical Calculations for Electronic Structure, Conformation, and Reactivity
No specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), were found for 4-Amino-5-ethoxy-5-oxopentanoic acid. Such calculations are theoretically capable of providing insights into the molecule's electronic properties, conformational preferences, and reactivity, which are crucial for understanding its behavior at a molecular level. For other amino acids, quantum chemical methods have been used to determine properties like dipole moment, molecular volume, and ionization energy. researchgate.net
Molecular Dynamics Simulations to Elucidate Compound-Target Interactions
There is no available research that has employed molecular dynamics (MD) simulations to study the interaction of this compound with specific biological targets. MD simulations are a powerful tool for observing the dynamic behavior of a ligand within a protein's binding site over time, offering a deeper understanding of the stability and nature of the interaction.
In Silico Prediction of Potential Biochemical Transformations and Pathways
While general in silico tools exist to predict the metabolism of chemical compounds, including transformations by enzymes like cytochrome P450, no studies have published such predictions specifically for this compound. news-medical.net Its parent compound, (S)-4-amino-5-oxopentanoic acid, is recognized as a metabolite in Escherichia coli. ebi.ac.uknih.gov
Structure-Activity Relationship (SAR) Studies Through Computational Modeling
No formal Structure-Activity Relationship (SAR) studies involving computational modeling of this compound are present in the public domain. SAR studies are essential for drug discovery, as they correlate the structural features of a molecule with its biological activity, guiding the design of more potent and specific compounds.
Virtual Screening Approaches for Identifying Novel Interaction Partners or Pathways
There is no evidence of this compound being used in virtual screening campaigns to identify new biological interaction partners or pathways. Virtual screening involves computationally searching large libraries of molecules to find those that are likely to bind to a specific target, a process for which this compound could theoretically be a starting point or a library member.
Applications in Chemical Biology and Pharmaceutical Research of 4 Amino 5 Ethoxy 5 Oxopentanoic Acid Pre Clinical/methodological
Design and Synthesis of Chemically Modified Analogues and Derivatives
As a functionalized amino acid, 4-Amino-5-ethoxy-5-oxopentanoic acid is a versatile building block for the synthesis of more complex molecules and simple derivatives. The presence of a primary amine, a carboxylic acid, and an ethyl ester group allows for a variety of chemical modifications.
Simple derivatives include its hydrochloride salt, (S)-4-Amino-5-ethoxy-5-oxopentanoic acid hydrochloride, which is formed by reacting the parent compound with hydrochloric acid. achemblock.com This process enhances the compound's stability and solubility in certain solvents, making it easier to handle and utilize in subsequent synthetic steps. achemblock.comglpbio.com
Furthermore, analogues such as the corresponding methyl ester, (S)-4-amino-5-methoxy-5-oxopentanoic acid, have been synthesized. This analogue is created using methanol instead of ethanol (B145695) during the esterification step of the glutamic acid precursor. Structurally similar compounds, like L-glutamic acid diethyl ester, are widely used as key intermediates in peptide synthesis and in the production of various pharmaceuticals. chemimpex.comsigmaaldrich.com This highlights the potential of this compound to serve as a precursor for a range of chemically modified molecules with potential applications in drug discovery and materials science. The synthesis of such derivatives often involves protecting group chemistry to selectively modify one of the reactive sites on the molecule. nih.govtdcommons.org
Utilization in Chemical Probe Development for Biological Systems
While this compound is not widely documented as a chemical probe itself, its structural foundation as a glutamic acid derivative places it within a class of molecules with significant potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or metabolic pathways.
Derivatives of glutamic acid are of high interest in chemical biology, particularly in cancer research, due to the central role of glutamine and glutamate (B1630785) metabolism in cancer cell proliferation. nih.gov Researchers have synthesized various amino acid analogues to inhibit glutamine metabolism as a potential anticancer strategy. nih.gov Computational studies have also been used to design large libraries of glutamic acid derivatives to identify candidates with potential pharmaceutical effects, demonstrating the tractability of this molecular scaffold for creating bioactive compounds. nih.gov
Given its structure, this compound could be further modified—for example, by attaching a fluorescent tag or a reactive group—to create a probe for studying enzymes that recognize glutamic acid or similar substrates. Such probes could be valuable tools for investigating metabolic pathways or identifying new therapeutic targets. chemimpex.com
Role in Understanding and Mitigating Synthetic Impurity Formation in Active Pharmaceutical Ingredients (e.g., Erlotinib)
The role of this compound in the context of the API Erlotinib provides a clear example of modern pharmaceutical quality control. Impurities in drug substances can arise from starting materials, intermediates, or side reactions during the synthesis process. daicelpharmastandards.com The identification and control of these impurities are critical regulatory requirements.
The synthesis of Erlotinib is a multi-step process, and under certain conditions, this compound can form as a process-related impurity. researchgate.netnih.gov Understanding the reaction mechanism that leads to its formation is the first step toward mitigation. By studying the synthesis process, chemists can adjust reaction conditions—such as temperature, reagents, or purification methods—to minimize the generation of this and other unwanted byproducts.
The availability of pure this compound as a reference material is indispensable for this mitigation strategy. daicelpharmastandards.com It enables the development of validated analytical methods, primarily reverse-phase HPLC, capable of separating the impurity from the main API and other related substances. nih.govresearchgate.netnih.gov These methods allow chemists to:
Identify the impurity in crude and purified batches of Erlotinib.
Quantify its exact concentration to ensure it remains below the established safety limits.
Validate the effectiveness of modified synthetic or purification processes designed to reduce the impurity level.
By using this compound as a standard, pharmaceutical manufacturers can ensure the consistent quality, safety, and efficacy of the final Erlotinib drug product, thereby meeting the stringent requirements of global health authorities. xisdxjxsu.asia
Future Directions and Emerging Research Avenues for 4 Amino 5 Ethoxy 5 Oxopentanoic Acid
Development of Novel and Highly Efficient Synthetic Routes for Stereoisomers
The future synthesis of 4-Amino-5-ethoxy-5-oxopentanoic acid's stereoisomers, (4R) and (4S), will likely move beyond classical resolution methods towards more advanced and efficient asymmetric strategies. The goal is to achieve high yields and exceptional enantiomeric purity, which is critical for elucidating stereospecific biological activities.
Key research thrusts in this area include:
Catalytic Asymmetric Synthesis : The development of novel chiral catalysts is a primary focus. Methodologies analogous to the asymmetric synthesis of glutamate (B1630785) analogues could be adapted. nih.govacs.org This might involve using chiral transition metal complexes, such as those based on rhodium or iridium, with chiral ligands to direct the stereoselective hydrogenation of a suitable precursor. Another promising approach is the use of organocatalysis, which avoids metals and can offer high stereoselectivity in the formation of chiral amino acids. acs.org
Enzyme-Catalyzed Synthesis : Biocatalysis presents a green and highly specific route. The use of engineered enzymes, such as aminotransferases or hydrolases, could enable the production of a single desired stereoisomer from a prochiral substrate or the selective resolution of a racemic mixture under mild reaction conditions.
Chiral Pool Synthesis : Starting from readily available and enantiomerically pure precursors, such as L-glutamic or D-glutamic acid, is a well-established strategy. arizona.edu Future research could focus on developing more efficient derivatization and modification steps to convert these natural amino acids into the target molecule while retaining the original stereochemistry.
Phase-Transfer Catalysis : Asymmetric phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has proven effective for the stereoselective alkylation of glycine (B1666218) derivatives. organic-chemistry.org This method could be adapted to construct the chiral center of this compound with high control over the stereochemical outcome.
These advanced synthetic methods promise not only to improve the efficiency and reduce the environmental impact of producing the individual stereoisomers but also to make these valuable research compounds more accessible for downstream applications. nih.gov
Advanced Analytical Techniques for Trace Analysis and Metabolite Identification
To understand the biological relevance of this compound, robust analytical methods capable of detecting trace amounts and distinguishing between its stereoisomers in complex biological matrices are essential.
Future research will likely concentrate on the following techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the cornerstone technique for quantifying small molecules in biological samples due to its exceptional sensitivity and selectivity. nih.govnih.govbioanalysis-zone.com For this compound, method development would focus on optimizing electrospray ionization (ESI) conditions and identifying specific parent-daughter ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to achieve picomolar to femtomolar detection limits. thermofisher.com
Chiral Chromatography : To separate and quantify the (R) and (S) enantiomers, chiral chromatography is indispensable. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), such as those based on cyclodextrins or macrocyclic glycopeptides like teicoplanin, would be the primary approach. nih.govsigmaaldrich.com The development of a single, LC-MS-compatible mobile phase that can resolve the enantiomers would be a significant advancement. sigmaaldrich.com Comprehensive two-dimensional gas chromatography (GCxGC) after appropriate derivatization also offers powerful resolution for complex samples. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can induce separate, quantifiable signals for each stereoisomer. wikipedia.orgwordpress.com Agents like Mosher's acid can be used to create diastereomeric derivatives whose ¹H or ¹⁹F NMR spectra show distinct peaks, allowing for the determination of enantiomeric excess. wikipedia.org Advanced NMR techniques could also provide direct evidence of chiral discrimination in specific environments. mpg.dejeol.com
The table below summarizes the potential analytical techniques and their specific roles in the study of this compound.
| Analytical Technique | Primary Application | Key Advantages |
| LC-MS/MS | Trace quantification in biological fluids (plasma, urine, etc.) | High sensitivity, high selectivity, high throughput |
| Chiral HPLC | Separation and quantification of (R) and (S) stereoisomers | Direct resolution of enantiomers, accurate determination of enantiomeric excess |
| Chiral GC-MS | Analysis of volatile derivatives for isomer separation | High resolution, structural information from mass spectra |
| NMR with Chiral Agents | Determination of enantiomeric purity, structural elucidation | Absolute method for purity, no separation needed, provides structural insights |
The integration of these techniques will be crucial for pharmacokinetic studies and for identifying the compound as a potential biomarker or metabolite in various biological systems. drugtargetreview.comuconn.edu
Discovery of Untapped Biochemical Roles and Interactions through Omics Technologies
The specific biological function of this compound remains largely uncharacterized. Modern "omics" technologies provide powerful, unbiased approaches to uncover its roles and interactions within a biological system.
Metabolomics : As the study of the complete set of metabolites in a cell or organism, metabolomics is perfectly suited to place this compound within the broader context of cellular metabolism. wikipedia.orgahajournals.org Untargeted metabolomics using high-resolution mass spectrometry can monitor fluctuations in the levels of this compound in response to various stimuli or in disease states. nih.gov This can provide initial clues about the pathways it is involved in. Functional metabolomics can then use this information to design experiments to validate its role. nih.gov
Chemoproteomics : To identify the specific proteins that this compound interacts with, chemoproteomics offers a suite of powerful tools. escholarship.org This is arguably the most direct way to elucidate its mechanism of action.
Affinity-Based Probes : A modified version of the molecule, functionalized with a reactive group (like a photo-affinity label) and a reporter tag (like biotin), could be synthesized. nih.gov This probe would be introduced to cell lysates or live cells, where it would bind to its protein targets. After activation (e.g., by UV light), it would form a covalent bond, allowing the target proteins to be pulled down and identified by mass spectrometry. researchgate.net
Thermal Proteome Profiling (TPP) and Limited Proteolysis (LiP-MS) : These label-free methods can identify protein targets without chemically modifying the compound. They rely on the principle that a protein becomes more stable to heat (TPP) or enzymatic digestion (LiP) when its ligand is bound. nih.gov By comparing the proteome-wide stability profiles in the presence and absence of this compound, its direct targets can be identified. nih.gov
These omics-driven strategies can transform our understanding of the compound from a simple chemical entity to a functional biomolecule, potentially linking it to specific enzymes, receptors, or metabolic pathways. scripps.edu
Integration of Artificial Intelligence and Machine Learning in Compound Design and Pathway Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by processing vast datasets to make predictions and generate novel ideas. acs.org For this compound, these computational tools can accelerate research and development in several key areas.
De Novo Design and Lead Optimization : If a biological target is identified, AI-driven generative models can design novel derivatives of this compound. These models can explore a vast chemical space to propose structures with optimized properties, such as higher binding affinity, improved selectivity, or better pharmacokinetic profiles. nih.gov
Property Prediction : ML models can be trained to predict various properties of new derivatives before they are synthesized. This includes physicochemical properties (e.g., solubility, stability) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. nih.govherts.ac.uk This predictive power allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources.
Retrosynthesis and Pathway Prediction : AI tools can predict plausible and efficient synthetic pathways for the parent compound and its novel derivatives. By analyzing known chemical reactions, these algorithms can suggest step-by-step synthetic routes, identify potential challenges, and even propose alternative strategies.
Target Prediction and Polypharmacology : By analyzing its structure, AI models can predict potential biological targets for this compound by comparing it to libraries of compounds with known activities. This can help identify new therapeutic applications and predict potential off-target effects. acs.org
The table below outlines potential applications of AI/ML in the research of this compound.
| AI/ML Application | Description | Potential Impact |
| Generative Models | Design novel analogues with desired properties. | Accelerates the discovery of more potent and selective lead compounds. |
| QSAR/QSPR Models | Predict biological activity and physicochemical properties. | Prioritizes synthetic efforts on candidates with the highest probability of success. |
| Retrosynthesis Algorithms | Propose optimal synthetic routes. | Reduces the time and cost of chemical synthesis. |
| Target Prediction | Identify potential protein interaction partners based on structure. | Uncovers new therapeutic indications and potential side effects early in development. |
The integration of AI/ML will create a rapid and iterative cycle of design, prediction, synthesis, and testing, significantly streamlining the exploration of this compound's potential. nih.gov
Expanding its Utility in Diverse Chemical Biology and Materials Science Applications
The unique trifunctional structure of this compound—containing a primary amine, a carboxylic acid, and an ethyl ester—makes it a versatile building block for applications in both chemical biology and materials science.
Chemical Biology :
Scaffold for Bioactive Compounds : The core structure can serve as a starting point for creating libraries of new compounds for drug discovery. The amine and carboxylic acid groups are ideal handles for modification, allowing for the systematic exploration of structure-activity relationships.
Molecular Probes : The compound can be functionalized to create molecular probes for studying biological processes. For example, attaching a fluorescent dye to the amine group could create a tool for imaging specific cellular compartments or tracking the molecule's uptake and distribution.
Materials Science :
Polymer Synthesis : As a derivative of glutamic acid, it can be used as a monomer to create novel polypeptides and polymers. mdpi.comnih.gov The presence of the ester group, in addition to the amine and carboxyl groups, offers unique polymerization possibilities. For example, it could be incorporated into poly(glutamic acid)-based polymers to modify their properties. tandfonline.comnih.gov
Biocompatible Hydrogels : Amino acid-based hydrogels are of great interest for biomedical applications like drug delivery and tissue engineering due to their biocompatibility and biodegradability. mdpi.com The functional groups on this compound could be used to control the cross-linking density, swelling behavior, and drug-loading capacity of hydrogels. acs.org
Self-Assembling Materials : Amphiphilic molecules based on amino acids can self-assemble into various nanostructures like micelles, vesicles, or nanofibers. herts.ac.uk By attaching a hydrophobic chain to the amine group, this compound could be converted into an amphiphile capable of forming functional nanomaterials for controlled drug release. nih.gov
The exploration of this compound as a monomer and functional building block is a promising frontier that could lead to the development of advanced materials with tailored properties for a wide range of high-tech applications.
Q & A
Q. What are the optimized synthetic routes for 4-amino-5-ethoxy-5-oxopentanoic acid, and how can side products be minimized?
Methodology :
- Step 1 : Start with 5-aminolevulinic acid (ALA) as a precursor. React with ethanol under controlled acidic conditions (e.g., HCl catalysis) to introduce the ethoxy group at the 5-oxo position .
- Step 2 : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to monitor esterification efficiency and identify side products like unreacted ALA or over-esterified derivatives .
- Step 3 : Optimize reaction time (typically 4–6 hours) and temperature (40–60°C) to minimize hydrolysis of the ethoxy group. Adjust stoichiometry (e.g., ethanol:ALA molar ratio of 3:1) to reduce dimerization byproducts .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Methodology :
- Analytical Techniques :
- NMR : Confirm the presence of the ethoxy group via NMR (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for OCH) and verify the absence of residual solvents .
- Mass Spectrometry : Use ESI-MS to detect molecular ions ([M+H] at m/z 190.1) and rule out impurities like hydrolyzed products (m/z 146.1 for 5-oxopentanoic acid) .
- HPLC : Compare retention times against certified reference standards (e.g., USP-grade materials) to ensure >98% purity .
Q. What are the stability considerations for this compound under varying pH conditions?
Methodology :
- Stability Testing :
- Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 4°C.
- Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) and quantify hydrolysis products (e.g., 5-oxopentanoic acid) using LC-MS .
- Results typically show maximal stability at pH 4–6, with rapid hydrolysis in alkaline conditions (pH >8) due to ester cleavage .
Advanced Research Questions
Q. How does this compound interact with enzyme active sites in porphyrin biosynthesis?
Methodology :
- Enzyme Assays :
- Use recombinant aminolevulinic acid dehydratase (ALAD) in kinetic assays to measure inhibition constants (K) via spectrophotometric monitoring of porphobilinogen formation at 405 nm .
- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to model interactions between the ethoxy group and ALAD’s hydrophobic binding pockets, comparing binding affinities to native substrates .
Q. What strategies are effective for synthesizing isotopically labeled derivatives (e.g., 13C^{13}C13C, 15N^{15}N15N) of this compound for metabolic tracing?
Methodology :
Q. How can conflicting data on the compound’s reactivity in cross-coupling reactions be resolved?
Methodology :
- Controlled Replication :
- Reproduce reported protocols (e.g., palladium-catalyzed coupling) under inert atmospheres (N/Ar) to rule out oxidation artifacts .
- Use XPS or EDX to analyze catalyst surfaces for Pd leaching or poisoning.
- Compare solvent effects (e.g., DMF vs. THF) on reaction yields to identify optimal conditions .
Q. What in vitro models are suitable for studying the compound’s role in modulating heme biosynthesis in mammalian cells?
Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
